

Fumigaclavine A: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fumigaclavine A*

Cat. No.: *B1252198*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of **Fumigaclavine A**, an ergoline alkaloid mycotoxin produced by various species of fungi, most notably *Aspergillus fumigatus*.^{[1][2]} As a member of the clavine class of ergot alkaloids, **Fumigaclavine A** is a subject of interest for its unique chemical structure, biosynthetic pathway, and potential biological activities, including antibacterial properties.^[3] This document details its chemical properties, biosynthetic origins, and relevant experimental protocols for its isolation and characterization.

Chemical Structure and Properties

Fumigaclavine A is a tetracyclic indole derivative characterized by a 6,8-dimethylergoline core structure.^[4] An acetate group at position C-9 is a key functional feature.^[5] The compound's rigid structure and specific stereochemistry are crucial for its biological interactions.

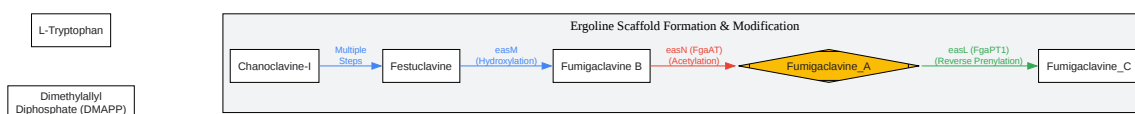
Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₁₈ H ₂₂ N ₂ O ₂ | [1][3][5] |
| Molecular Weight | 298.4 g/mol | [1][5] |
| IUPAC Name | [(6aR,9R,10S)-7,9-Dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-10-yl] acetate | [3] |
| CAS Number | 6879-59-0 | [1][3][5] |
| Canonical SMILES | <chem>C[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)[C@H]2[C@H]1OC(=O)C)C</chem> | [3][5] |
| InChI Key | GJSSYQDXZLZOLR-ONUGHKICSA-N | [3][5] |
| Appearance | Varies based on purity and form. | |
| Class | Ergot Alkaloid, Clavine | [3][4] |

Biosynthesis of Fumigaclavine A

The biosynthesis of **Fumigaclavine A** is a multi-step enzymatic process originating from the primary metabolites L-tryptophan and dimethylallyl diphosphate (DMAPP).[3] The pathway involves the construction of the ergoline scaffold followed by a series of oxidative reactions and functional group modifications. **Fumigaclavine A** serves as a key intermediate, being the direct precursor to the more complex Fumigaclavine C.[6] The final step in **Fumigaclavine A** synthesis is the acetylation of Fumigaclavine B, a reaction catalyzed by the enzyme Fumigaclavine B O-acetyltransferase (also known as FgaAT or easN).[2][5]

Biosynthetic Pathway of Fumigaclavine A and C.



[Click to download full resolution via product page](#)

Biosynthetic Pathway of **Fumigaclavine A** and C.

Experimental Protocols

The following sections outline generalized methodologies for the production, isolation, and characterization of **Fumigaclavine A** from fungal cultures. These protocols are synthesized from common practices in natural product chemistry.[4][7][8]

Fungal Culture and Metabolite Production

This protocol describes the cultivation of *Aspergillus fumigatus* for the production of secondary metabolites, including **Fumigaclavine A**.

a. Fungal Strain and Media:

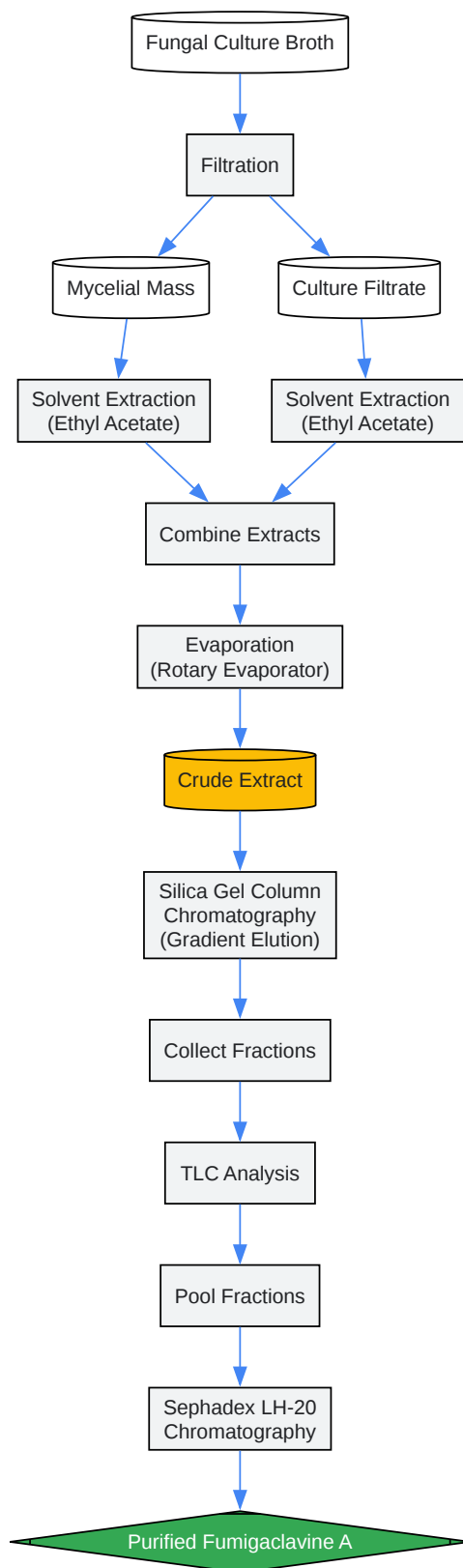
- Strain: *Aspergillus fumigatus* (e.g., strain HX-1 or equivalent).[8]
- Culture Media: Potato Dextrose Broth (PDB) or Sabouraud Dextrose Agar (SDA) are commonly used.[7][8] For liquid fermentation, PDB is preferred. To inhibit bacterial contamination, an antibiotic such as streptomycin (e.g., 200 µg/mL) can be added.[4]

b. Fermentation Protocol:

- Inoculate 1L Erlenmeyer flasks containing 400 mL of sterile PDB medium with an actively growing culture of *A. fumigatus*.^[7]
- Incubate the flasks under static conditions at room temperature (approx. 25-28°C) for 10-14 days.^{[7][8]}
- Following the initial static incubation, transfer the flasks to a rotary shaker and incubate for an additional 14-21 days at ~150 rpm to promote aeration and secondary metabolite production.^{[4][7]}

Extraction and Isolation of Fumigaclavine A

This workflow outlines the separation of **Fumigaclavine A** from the fungal culture.



[Click to download full resolution via product page](#)

General workflow for extraction and isolation.

a. Extraction:

- Separate the mycelial mass from the liquid broth via filtration.[7]
- Independently extract both the filtrate and the crushed mycelia with an organic solvent, typically ethyl acetate (EtOAc), in a separating funnel. Repeat the extraction 2-3 times to ensure complete recovery.[7][8]
- Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.[7]

b. Chromatographic Purification:

- Subject the crude extract to open column chromatography on silica gel (e.g., 60-120 mesh). [4]
- Elute the column with a gradient of non-polar to polar solvents (e.g., n-hexane and chloroform or n-hexane and ethyl acetate) to separate components based on polarity.[4]
- Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.[7]
- Pool the fractions containing **Fumigaclavine A** and concentrate them.
- For final purification, perform size exclusion chromatography using a Sephadex LH-20 column or semi-preparative HPLC.[7][8]

Structural Characterization

The identity and purity of the isolated **Fumigaclavine A** should be confirmed using a combination of spectroscopic and spectrometric techniques.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) to confirm the molecular weight (m/z $[M+H]^+$).[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and ^{13}C NMR to elucidate the chemical structure and confirm the arrangement of protons and carbons. 2D NMR techniques (COSY, HSQC, HMBC) can be used to confirm assignments.[9]

Conclusion

Fumigaclavine A represents an important intermediate in the biosynthesis of more complex ergot alkaloids and possesses intrinsic biological activity. The methodologies outlined in this guide provide a framework for researchers to produce, isolate, and study this molecule. Further investigation into its pharmacological properties and potential applications in drug development is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. EC 2.3.1.205 [iubmb.qmul.ac.uk]
- 6. Reverse prenyltransferase in the biosynthesis of fumigaclavine C in *Aspergillus fumigatus*: gene expression, purification, and characterization of fumigaclavine C synthase FGAPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioassay-guided isolation and characterization of antibacterial compound from *Aspergillus fumigatus* HX-1 associated with Clam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation, characterization and pharmacological investigations of secondary metabolites from *Aspergillus ficuum* via experimental and computational techniques - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fumigaclavine A: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1252198#what-is-the-chemical-structure-of-fumigaclavine-a\]](https://www.benchchem.com/product/b1252198#what-is-the-chemical-structure-of-fumigaclavine-a)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com